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molecular formula C9H9ClN2O3 B8621417 N-(2-carbamoyl-5-chlorophenyl)glycine

N-(2-carbamoyl-5-chlorophenyl)glycine

Cat. No. B8621417
M. Wt: 228.63 g/mol
InChI Key: LWWZZAIYYGROKY-UHFFFAOYSA-N
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Patent
US04297357

Procedure details

To a mixture of 0.34 g of 2-amino-4-chlorobenzamide, 0.57 g of monochloroacetic acid, 0.90 g of sodium iodide and 0.24 g of magnesium oxide was added 2 ml of dimethylformamide and the mixture was stirred at a temperature between 90° and 100° C. for 2.5 hours. After cooling, the reaction mixture was poured into 50 ml of a 2.6% aqueous sodium carbonate solution. The resulting precipitates were filtered off and the filtrate was extracted with 50 ml of chloroform. The aqueous layer was acidified with concentrated hydrochloric acid to precipitate crystals. The crystals were collected by filtration and recrystallized from aqueous methanol to obtain 0.20 g of N-(2-carbamoyl-5-chlorophenyl)glycine as needles having a melting point of 217°-222° C. (decomposition).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].Cl[CH2:13][C:14]([OH:16])=[O:15].[I-].[Na+].[O-2].[Mg+2].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[C:4]([C:3]1[CH:7]=[CH:8][C:9]([Cl:11])=[CH:10][C:2]=1[NH:1][CH2:13][C:14]([OH:16])=[O:15])(=[O:5])[NH2:6] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)Cl
Name
Quantity
0.57 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.24 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature between 90° and 100° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 50 ml of chloroform
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous methanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(N)(=O)C1=C(C=C(C=C1)Cl)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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